molecular formula C9H12BrN3O2 B12932876 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid

2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid

Cat. No.: B12932876
M. Wt: 274.11 g/mol
InChI Key: DRUIVIXVCVTNBU-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of dinucleophilic centers such as N(H)1/NH2 can promote the formation of pyrazolo[1,5-a]pyrimidines . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon–carbon bonds, utilizing boron reagents under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid has several scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities . In the industrial field, these compounds are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various biochemical interactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include other pyrazole derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines . These compounds share some structural similarities but differ in their chemical properties and applications.

Properties

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid

InChI

InChI=1S/C9H12BrN3O2/c10-7-6(9(14)15)8-11-4-2-1-3-5-13(8)12-7/h11H,1-5H2,(H,14,15)

InChI Key

DRUIVIXVCVTNBU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C(=NN2CC1)Br)C(=O)O

Origin of Product

United States

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